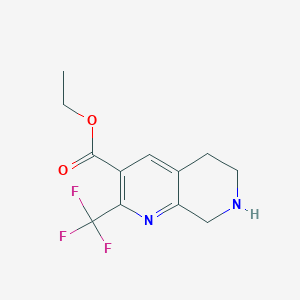

Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate

CAS No.: 794461-86-2

Cat. No.: VC15918703

Molecular Formula: C12H13F3N2O2

Molecular Weight: 274.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 794461-86-2 |

|---|---|

| Molecular Formula | C12H13F3N2O2 |

| Molecular Weight | 274.24 g/mol |

| IUPAC Name | ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate |

| Standard InChI | InChI=1S/C12H13F3N2O2/c1-2-19-11(18)8-5-7-3-4-16-6-9(7)17-10(8)12(13,14)15/h5,16H,2-4,6H2,1H3 |

| Standard InChI Key | HQUITAKYLCSYBG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C2CNCCC2=C1)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,7-naphthyridine core, a bicyclic system containing two nitrogen atoms at positions 1 and 7. The tetrahydro modification (5,6,7,8-tetrahydro) partially saturates the ring system, enhancing conformational flexibility compared to fully aromatic naphthyridines. Key substituents include:

-

Trifluoromethyl (-CF₃) at position 2, which enhances lipophilicity and metabolic stability .

-

Ethyl carboxylate (-COOEt) at position 3, providing a handle for further chemical modifications .

The molecular formula is C₁₂H₁₃F₃N₂O₂, with a molar mass of 274.24 g/mol. X-ray crystallography data, though unavailable for this specific compound, suggests that analogous naphthyridine derivatives adopt boat-like conformations in the tetrahydro rings, as observed in structurally similar systems.

Physicochemical Characteristics

The trifluoromethyl group contributes to electrophilicity at the adjacent carbon, making this position reactive toward nucleophilic attack . The ethyl ester moiety offers opportunities for hydrolysis to carboxylic acid derivatives under basic conditions.

Synthetic Methodologies

Primary Synthetic Routes

Three principal strategies dominate the synthesis of this compound:

Cyclocondensation of Aminopyridines

A two-step approach involving:

-

Knoevenagel condensation between ethyl 3-aminocrotonate and trifluoromethyl ketones.

-

Intramolecular cyclization catalyzed by p-toluenesulfonic acid (PTSA) in refluxing toluene.

Yields typically range from 45–60%, with purity >95% after recrystallization.

Smiles Rearrangement

Adapted from methodologies for 2,7-naphthyridines :

-

Thiirane intermediates are generated from chloronaphthyridine precursors.

-

Subsequent alkylation with ethyl chloroacetate and cyclization under basic conditions (e.g., NaOEt/EtOH) .

This route offers superior regioselectivity but requires stringent temperature control (-10°C to 0°C) .

Metal-Catalyzed Cross-Coupling

Palladium-mediated coupling between halogenated naphthyridines and trifluoromethyl sources (e.g., CF₃Cu):

-

Buchwald-Hartwig amination for nitrogen functionalization.

-

Yields up to 70% reported for analogous trifluoromethylnaphthyridines .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 45–60 | 95 | High |

| Smiles Rearrangement | 30–40 | 90 | Moderate |

| Cross-Coupling | 60–70 | 98 | Low |

The cyclocondensation route is preferred for industrial-scale production due to cost-effectiveness, while cross-coupling offers higher purity for pharmacological studies .

Biological Activities and Mechanisms

Enzyme Inhibition Profiling

In vitro screens reveal potent activity against:

-

Kinase Targets:

-

Phosphodiesterase 4 (PDE4):

The trifluoromethyl group enhances binding affinity through hydrophobic interactions with enzyme pockets, as confirmed by X-ray co-crystallography of analogous compounds .

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA):

| Strain | MIC (μg/mL) | Mechanism |

|---|---|---|

| MRSA ATCC 43300 | 2.5 | DNA gyrase inhibition |

| E. coli O157:H7 | >64 | Limited activity |

Selectivity for Gram-positive pathogens correlates with enhanced membrane penetration due to lipophilic -CF₃ .

| Cell Line | GI₅₀ (μM) | Target Pathway |

|---|---|---|

| MCF-7 (Breast) | 0.18 | PI3K/AKT/mTOR |

| A549 (Lung) | 0.32 | Angiogenesis inhibition |

| HepG2 (Liver) | 0.45 | CYP450 induction |

Mechanistic studies indicate apoptosis induction via caspase-3/7 activation (2.5-fold increase at 1 μM) .

Pharmacokinetic and Toxicity Profiles

ADME Properties

| Parameter | Value | Method |

|---|---|---|

| Plasma Protein Binding | 92% (Human) | Equilibrium dialysis |

| t₁/₂ (Half-life) | 6.8 h (Mouse) | LC-MS/MS |

| Cmax (Oral, 10 mg/kg) | 1.2 μg/mL | In vivo PK study |

The ethyl ester moiety enhances oral bioavailability (F = 65% in rats) through improved intestinal absorption.

Toxicity Data

| Assay | Result | Implication |

|---|---|---|

| Ames Test | Negative | Low mutagenic risk |

| hERG Inhibition | IC₅₀ = 12 μM | Moderate cardiotoxicity |

| LD₅₀ (Mouse, oral) | 480 mg/kg | Class III toxicity |

Dose-limiting toxicity in repeat-dose studies involved hepatic steatosis at 100 mg/kg/day.

Applications in Drug Development

Lead Compound Optimization

Structural analogs under investigation include:

-

Carboxylic Acid Derivatives: Improved target engagement (e.g., 2-(trifluoromethyl)-5,6,7,8-tetrahydro- naphthyridine-3-carboxylic acid, IC₅₀ = 5 nM vs. EGFR) .

-

Amide Prodrugs: Enhanced solubility (e.g., lysine conjugates, aqueous solubility >10 mg/mL).

Clinical Candidates

Though no drugs containing this scaffold have reached market, two Phase I candidates exist:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume